![molecular formula C18H24N2O2S2 B3826178 4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine CAS No. 30038-80-3](/img/structure/B3826178.png)
4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine
Overview
Description
'4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine', commonly known as PTM, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. PTM is a symmetrical molecule with two morpholine rings connected by a central phenylenebis(1-thioxo-2,1-ethanediyl) bridge. It has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of PTM is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cell signaling pathways. PTM has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing ROS levels. It has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects
PTM has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. It has been shown to scavenge free radicals and protect cells from oxidative stress. PTM has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
PTM has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its hydrophobic nature and limited solubility in aqueous solutions can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on PTM, including:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases.
2. Exploring its applications in materials science, particularly as a precursor for the synthesis of metal sulfide nanoparticles.
3. Studying its mechanism of action in more detail to better understand its biological effects.
4. Developing new synthetic methods for PTM to improve its yield and purity.
5. Investigating its potential as a ligand for metal complexes in catalytic reactions.
Conclusion
PTM is a promising chemical compound that has shown potential applications in various fields, including medicine, materials science, and catalysis. Its synthesis method has been optimized to produce high purity and yield, and its mechanism of action has been studied in detail. PTM has several advantages for lab experiments, but its hydrophobic nature and limited solubility in aqueous solutions can make it challenging to work with in some experiments. There are several future directions for research on PTM, including investigating its potential as a therapeutic agent for neurodegenerative diseases and exploring its applications in materials science and catalysis.
Scientific Research Applications
PTM has been extensively studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, PTM has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, PTM has been used as a cross-linking agent for polymers and as a precursor for the synthesis of metal sulfide nanoparticles. In catalysis, PTM has been used as a ligand for metal complexes in various catalytic reactions.
properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(2-morpholin-4-yl-2-sulfanylideneethyl)phenyl]ethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c23-17(19-5-9-21-10-6-19)13-15-1-2-16(4-3-15)14-18(24)20-7-11-22-12-8-20/h1-4H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSVZKZBYDXBNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=C(C=C2)CC(=S)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325568 | |
Record name | ST50995900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[1,4-Phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine | |
CAS RN |
30038-80-3 | |
Record name | NSC511696 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50995900 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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